tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate
Overview
Description
Scientific Research Applications
1. Synthesis and Drug Design
This compound is used in the synthesis of pseudopeptidic compounds, such as (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, which are useful for new drug design. The process involves a sequential Ugi reaction followed by a Staudinger/aza-Wittig cyclization, producing enantiomerically pure compounds with potential applications in drug development (Lecinska et al., 2010).
2. Radiopharmaceutical Development
The compound has been explored for the development of radiopharmaceuticals. For instance, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a radioligand for diazepam-insensitive benzodiazepine receptors, has been synthesized for potential use in SPECT imaging. This synthesis is crucial for developing imaging agents to study various neurological conditions (He et al., 1994).
3. Synthesis of Novel Molecular Scaffolds
The tert-butyl group in the compound is integral in the synthesis of novel molecular scaffolds. For example, trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics, which can serve as molecular scaffolds in biological research, are synthesized using a tert-butyl group as a starting point. These scaffolds can be used to replicate biologically relevant topologies or as dipeptidomimetics in bioactive peptides (Weitz et al., 1997).
4. Gamma-Secretase Inhibitors
In Alzheimer's disease research, tert-butyl phenyl benzodiazepines have been synthesized as gamma-secretase inhibitors. These compounds, incorporating a substituted hydrocinnamide C-3 side chain, show potent inhibitory activity, indicating potential therapeutic applications for neurodegenerative diseases (Churcher et al., 2003).
properties
IUPAC Name |
tert-butyl 2-(2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)26-19(25)14-23-17-12-8-7-11-16(17)20(22-13-18(23)24)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUODWEBWPBHFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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